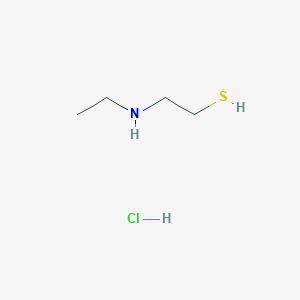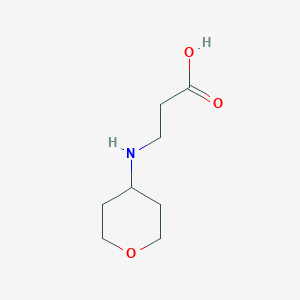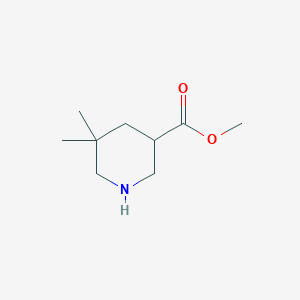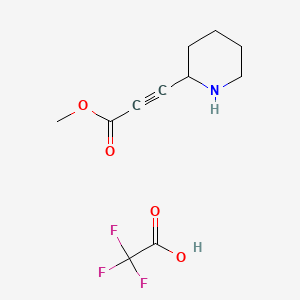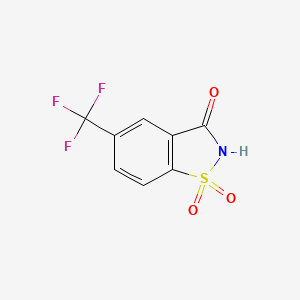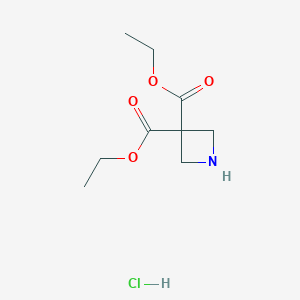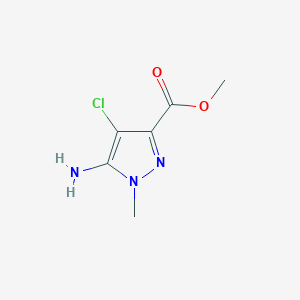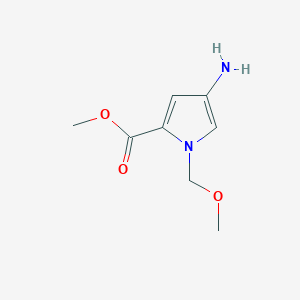
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a propanol backbone. The presence of a tert-butyl group attached to the phenyl ring adds steric bulk, which can influence the compound’s reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-(tert-butyl)acetophenone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting alcohol can then be aminated using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium azide (NaN3)
Major Products Formed
Oxidation: 4-(tert-butyl)acetophenone
Reduction: 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-phenylpropan-1-ol: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-Amino-2-phenylpropan-2-ol: Similar structure but without the tert-butyl group, leading to different reactivity and interactions.
2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: Similar structure but with the amino group at a different position, affecting its chemical behavior.
Uniqueness
1-Amino-2-(4-(tert-butyl)phenyl)propan-2-ol is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable compound for specific applications where such properties are desired .
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
1-amino-2-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-12(2,3)10-5-7-11(8-6-10)13(4,15)9-14/h5-8,15H,9,14H2,1-4H3 |
InChI-Schlüssel |
QSVMSFDRUOZYHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


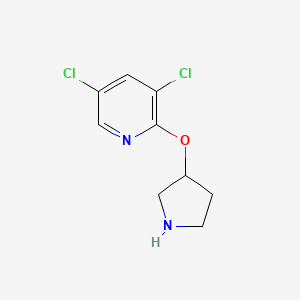
![N-[(1-aminocyclohexyl)methyl]-4-fluoronaphthalene-1-carboxamide hydrochloride](/img/structure/B13519484.png)
